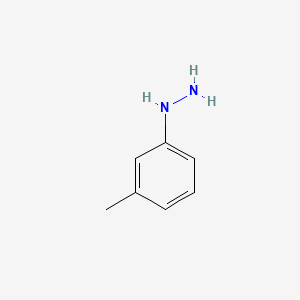

m-Tolylhydrazine

描述

Overview of m-Tolylhydrazine in Chemical Sciences

In the realm of chemical sciences, this compound is primarily recognized as a key intermediate in the synthesis of complex organic molecules. Its chemical formula is C₇H₁₀N₂, and it is also known by its IUPAC name, (3-methylphenyl)hydrazine. fishersci.fiontosight.ai The compound is typically a colorless to pale yellow oily liquid and is slightly soluble in water but shows good solubility in organic solvents like ethanol, methanol, and dichloromethane. fishersci.fiontosight.aidrugfuture.com

The reactivity of this compound is largely dictated by the nucleophilic nature of the hydrazine (B178648) moiety. This allows it to readily react with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reactivity is the cornerstone of its utility, particularly in the construction of heterocyclic systems.

Historical Context of this compound Research and Development

The study of arylhydrazines, the class of compounds to which this compound belongs, has a rich history dating back to the late 19th century. The seminal work of Hermann Emil Fischer, who discovered the Fischer indole (B1671886) synthesis in 1883, was a pivotal moment that highlighted the synthetic potential of these compounds. mdpi.comwikipedia.org This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, became a cornerstone of indole chemistry and remains widely used today. mdpi.comwikipedia.org

The preparation of tolylhydrazine isomers was documented in the early 20th century, with methods often involving the reduction of the corresponding diazonium salt derived from toluidine. drugfuture.com A common and enduring method for synthesizing this compound involves the diazotization of m-toluidine (B57737), followed by reduction, for instance, with stannous chloride or sodium sulfite (B76179) in an acidic medium. ontosight.ai This fundamental approach has been refined over the years to improve yield and purity.

Scope and Significance of this compound in Modern Chemistry

The significance of this compound in modern chemistry is multifaceted. It continues to be an indispensable reagent in the Fischer indole synthesis, providing access to a wide array of indole derivatives. mdpi.comresearchgate.net These indole scaffolds are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals. For instance, this compound is a precursor for synthesizing compounds like 7-methyl-1,2,3,4-tetrahydro-carbazole, an important pharmaceutical intermediate. fishersci.fi

Beyond its classical applications, this compound is utilized in the synthesis of other heterocyclic systems and as a building block in the development of novel materials. ontosight.ai Its derivatives have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties. ontosight.ai Furthermore, recent research has explored the use of this compound in the development of electrochemical sensors, showcasing its expanding role in analytical chemistry. researchgate.netmdpi.com Its continued use in both established and emerging areas of chemical research underscores its enduring importance as a fundamental chemical compound.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | fishersci.fiontosight.ai |

| Molecular Weight | 122.17 g/mol | fishersci.fi |

| CAS Number | 536-89-0 | fishersci.fi |

| Appearance | Colorless to pale yellow oily liquid | ontosight.aidrugfuture.com |

| Boiling Point | 243 °C at 760 mmHg | drugfuture.com |

| 132-134 °C at 16 mmHg | drugfuture.comchemsrc.comchemicalbook.com | |

| Density | 1.057 g/cm³ | chemsrc.comchemicalbook.com |

| Refractive Index | 1.589 | chemsrc.comchemicalbook.com |

| Solubility | Slightly soluble in water; Soluble in alcohol, chloroform, ether | fishersci.fidrugfuture.com |

| pKa | 5.35 ± 0.10 | chemicalbook.com |

Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁ClN₂ | thermofisher.com |

| Molecular Weight | 158.63 g/mol | thermofisher.comcymitquimica.com |

| CAS Number | 637-04-7 | cymitquimica.com |

| Appearance | White to pale cream/brown powder or fused solid | thermofisher.comcymitquimica.comtcichemicals.com |

| Melting Point | ~193 °C (decomposes) | fishersci.com |

| Purity | >98.0% | cymitquimica.com |

Classical Synthetic Routes to this compound

The traditional and most well-established method for preparing this compound involves a two-step process starting from m-toluidine.

Reaction of m-Toluidine with Sodium Nitrite (B80452) and Reduction

The primary route for the synthesis of this compound begins with the diazotization of m-toluidine. In this reaction, m-toluidine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction forms the corresponding diazonium salt, m-tolyldiazonium chloride.

The subsequent and crucial step is the reduction of the diazonium salt to yield this compound. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid. thieme-connect.de The diazonium salt solution is added to a cold solution of stannous chloride, leading to the formation of the this compound hydrochloride salt, which can then be neutralized with a base to liberate the free this compound as an oily liquid. google.comnih.gov

Table 1: Key Reagents and Conditions for the Synthesis of this compound from m-Toluidine

| Step | Reagents | Key Conditions | Product |

| Diazotization | m-Toluidine, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | m-Tolyldiazonium Chloride |

| Reduction | m-Tolyldiazonium Chloride, Stannous Chloride, Hydrochloric Acid | Cold conditions | This compound Hydrochloride |

| Neutralization | This compound Hydrochloride, Base (e.g., NaOH) | - | This compound |

Other Established Synthetic Pathways

While the diazotization-reduction sequence is the most prevalent method, other classical approaches for the synthesis of arylhydrazines exist in the chemical literature. One such method involves the reduction of nitroaromatic compounds. For instance, the reduction of m-nitrotoluene could potentially yield m-toluidine, which is the precursor in the primary synthetic route. However, direct, high-yield conversion of m-nitrotoluene to this compound is not a commonly cited or established pathway in standard organic synthesis literature.

Advanced and Green Synthesis Approaches

In recent years, the principles of green chemistry have prompted the development of more environmentally benign and efficient synthetic methods.

Environmentally Benign Synthetic Protocols

Research into the green synthesis of arylhydrazines is an active area. Some general strategies that align with green chemistry principles include the use of water as a solvent, the development of one-pot syntheses, and the use of less hazardous reagents. For example, metal-free methods for the conversion of alkenes to ketones using visible-light induced aerobic oxidation of arylhydrazines have been reported, highlighting a move towards more sustainable chemical transformations involving hydrazine derivatives. nih.gov

Catalytic Synthesis of this compound and its Precursors

Catalytic methods offer advantages in terms of efficiency, selectivity, and reduced waste. Palladium-catalyzed cross-coupling reactions have been explored for the synthesis of arylhydrazines from aryl halides. uwindsor.ca These methods could potentially be applied to the synthesis of this compound from m-chlorotoluene or m-bromotoluene. Additionally, ruthenium-catalyzed dehydrogenative coupling of diols with arylhydrazines has been shown to produce pyrazoles and 2-pyrazolines, indicating the potential for catalytic derivatization of this compound. sioc-journal.cn Electrochemical methods are also emerging as a powerful tool in organic synthesis. beilstein-journals.orgresearchgate.netacs.org An electrochemical palladium-catalyzed oxidative carbonylation of arylhydrazines with alkynes has been developed, offering an alternative to traditional methods. acs.org

Synthesis of this compound Derivatives

This compound is a key starting material for the synthesis of a wide array of derivatives, many of which are heterocyclic compounds with significant applications.

One of the most notable applications of this compound is in the Fischer indole synthesis . This reaction involves the condensation of this compound with a ketone or aldehyde in the presence of an acid catalyst to form a substituted indole. For example, the reaction of this compound hydrochloride with isopropyl methyl ketone in acetic acid yields a mixture of 2,3,3,6-tetramethylindolenine and 2,3,3,4-tetramethylindolenine. researchgate.netmdpi.com The regioselectivity of the Fischer indole synthesis with this compound can be influenced by the reaction conditions and the structure of the carbonyl compound. rsc.org

Table 2: Examples of Fischer Indole Synthesis using this compound

| Ketone/Aldehyde | Acid Catalyst | Product(s) | Reference |

| Isopropyl methyl ketone | Acetic Acid | 2,3,3,6-Tetramethylindolenine & 2,3,3,4-Tetramethylindolenine | researchgate.netmdpi.com |

| 2-Methylcyclohexanone (B44802) | Acetic Acid | 4a,7-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole & 4a,5-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | mdpi.com |

| Acetophenone | Polyphosphoric Acid | 2-Phenyl-4-methylindole or 2-Phenyl-6-methylindole | rsc.org |

This compound is also a precursor for the synthesis of pyrazoles , five-membered heterocyclic compounds. The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents leads to the formation of substituted pyrazoles. Current time information in Bangalore, IN. For instance, coupling of this compound hydrochloride with a β-enamino diketone has been used to synthesize tert-butyl 4-[4-(methoxycarbonyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate. google.comthieme-connect.de

Furthermore, this compound can be used to synthesize formazans . These are intensely colored compounds that can be prepared by reacting a hydrazone with a diazonium salt. For example, an acid hydrazone derived from p-tolyl hydrazide (a related compound) can react with diazotized aromatic amines to furnish formazans. mdpi.com

Other derivatives include N-acyl-m-tolylhydrazines , which can be prepared by reacting this compound with acylating agents. These derivatives are also useful intermediates in organic synthesis.

Fischer Indole Synthesis utilizing this compound

The Fischer indole synthesis is a classic and widely used chemical reaction for producing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions. mdpi.comnih.gov this compound serves as a key starting material in this reaction to produce methyl-substituted indoles and related heterocyclic systems.

The reaction between this compound hydrochloride and isopropyl methyl ketone (3-methyl-2-butanone) in the presence of glacial acetic acid at room temperature results in the formation of two isomeric methyl indolenines. mdpi.comresearchgate.net This cyclization yields a mixture of 2,3,3,4-tetramethylindolenine and 2,3,3,6-tetramethylindolenine with a high combined yield of 88%. mdpi.com Attempts to separate these two isomers by thin-layer chromatography (TLC) and column chromatography have been unsuccessful. mdpi.com

Reaction of this compound Hydrochloride with Isopropyl Methyl Ketone

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Yield |

|---|

When this compound hydrochloride is reacted with 2-methylcyclohexanone in glacial acetic acid, the Fischer indole synthesis proceeds to form tetrahydrocarbazole derivatives. mdpi.comresearchgate.net The reaction mixture is refluxed for two hours, and after workup, yields two isomers: 4a,5-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole and 4a,7-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole. mdpi.com Similar to the reaction with isopropyl methyl ketone, separation of these isomers has proven to be difficult. mdpi.com The formation of these products confirms the successful cyclization to the indolenine core structure. mdpi.com Tetrahydrocarbazoles are significant tricyclic structures found in many biologically active compounds and natural products. wjarr.com

Reaction of this compound Hydrochloride with 2-Methylcyclohexanone

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Reaction Conditions |

|---|

The accepted mechanism for the Fischer indole synthesis, as proposed by Robinson, involves several key steps. mdpi.comnih.gov This mechanism is applicable to the reactions involving this compound.

Hydrazone Formation : The initial step is the reaction of the arylhydrazine (this compound) with the ketone (e.g., isopropyl methyl ketone or 2-methylcyclohexanone) to form the corresponding m-tolylhydrazone. mdpi.comnih.gov

Tautomerization : The hydrazone then isomerizes to its enehydrazine tautomer. mdpi.comnih.gov

researchgate.netresearchgate.net-Sigmatropic Rearrangement : Following protonation by the acid catalyst, the enehydrazine undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, which forms a new carbon-carbon bond and produces an imine intermediate. mdpi.comnih.gov

Cyclization and Elimination : The resulting imine cyclizes to form an aminoacetal-like intermediate, which, under the acidic conditions, eliminates a molecule of ammonia (B1221849) (NH₃) to yield the final, energetically favorable aromatic indole product. mdpi.comnih.gov

Research confirms that this mechanistic pathway is operative in the synthesis of indolenines from this compound. mdpi.com

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis. mdpi.comnih.gov The reaction is versatile and can be successfully catalyzed by a range of acids. researchgate.net

Brønsted acids : These are commonly used and include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid. mdpi.comnih.govrsc.org Glacial acetic acid has been shown to be an effective catalyst and solvent for the reaction of this compound with ketones. mdpi.comnih.govresearchgate.netnih.gov

Lewis acids : Catalysts such as boron trifluoride (BF₃), zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) are also effective in promoting the reaction. mdpi.comnih.govrsc.org

The acidity of the reaction medium can influence the regioselectivity of the cyclization, particularly with unsymmetrical ketones. researchgate.net Higher acidity has been reported to favor cyclization toward the less-substituted alpha-carbon of the ketone. researchgate.net

Mechanistic Studies of Fischer Indole Synthesis with this compound

Pyrazole (B372694) Derivative Synthesis from this compound Hydrochloride

This compound hydrochloride is also a valuable precursor for the synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are important in medicinal chemistry. ktu.edu In one synthetic approach, this compound hydrochloride is coupled with a β-enamino diketone in ethanol. ktu.edu This reaction leads to the formation of methyl 3(5)-(N-Boc-piperidinyl)-1-(m-tolyl)-1H-pyrazole-4-carboxylate, which is isolated as white crystals after purification by column chromatography. ktu.edu

Synthesis of Hydrazones and Hydrazides from this compound

This compound serves as a fundamental building block for the synthesis of hydrazones and hydrazides, which are themselves important intermediates or final products in various chemical contexts.

Hydrazones : These compounds are typically formed through the condensation reaction of this compound with an aldehyde or a ketone. ias.ac.inlookchem.comorganic-chemistry.org This reaction is the first step in the Fischer indole synthesis, where the m-tolylhydrazone is formed in situ before cyclizing. mdpi.com For example, the reaction of this compound with 4-acetyl pyridine (B92270) produces the corresponding hydrazone as an intermediate for the synthesis of pyridyl-indoles. ias.ac.in

Hydrazides : Hydrazides are derivatives of hydrazine where one nitrogen atom is acylated. This compound can be reacted with various acylating agents to form m-tolylhydrazides. For instance, the reaction of this compound with β-propiolactone in dry benzene (B151609) yields N'-B-hydroxypropio-N'-m-tolylhydrazide. google.com Similarly, diethylglycolic acid can be reacted with this compound using a condensing agent to synthesize diethylglycolic acid m-tolylhydrazide. ontosight.ai A variety of carbohydrazides have also been synthesized from this compound for biological evaluation. brieflands.com

Examples of Hydrazone and Hydrazide Synthesis from this compound

| Product Type | Reactant(s) | Resulting Compound |

|---|---|---|

| Hydrazone | This compound, 4-Acetyl Pyridine | 4-Acetyl Pyridine m-tolylhydrazone ias.ac.in |

| Hydrazide | This compound, β-Propiolactone | N'-B-hydroxypropio-N'-m-tolylhydrazide google.com |

| Hydrazide | This compound, Diethylglycolic Acid | Diethylglycolic acid m-tolylhydrazide ontosight.ai |

Structure

3D Structure

属性

IUPAC Name |

(3-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTOGZLZMLJZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201819 | |

| Record name | m-Tolylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-89-0 | |

| Record name | (3-Methylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Tolylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Tolylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | m-Tolylhydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH79LJ6UD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Heterocyclic and Biaryl Compounds from m-Tolylhydrazine

The reactivity of the hydrazine (B178648) moiety in this compound makes it a valuable precursor for the synthesis of a variety of nitrogen-containing cyclic and bicyclic structures. Its utility is particularly pronounced in reactions forming carbon-nitrogen bonds, leading to the assembly of complex molecular architectures.

This compound serves as a key building block for the synthesis of various heterocyclic systems beyond the well-known indole (B1671886) structure. These reactions leverage the nucleophilicity of the hydrazine nitrogens to engage in cyclization reactions with suitable electrophilic partners.

One notable class of compounds is the triazoles. For instance, 1-(m-tolyl)triazole-4-carbaldehyde can be synthesized from this compound. ontosight.ai This synthesis often involves a cyclization reaction, for example, with a suitable three-carbon aldehyde precursor or through cycloaddition reactions involving azides and alkynes. ontosight.ai The resulting triazole features the m-tolyl group directly attached to a nitrogen atom of the five-membered heterocyclic ring. ontosight.ai

Another significant application of this compound is in the Fischer synthesis of substituted pyridylindoles. The reaction of this compound with 4-acetylpyridine (B144475) first forms the corresponding hydrazone. ias.ac.in This intermediate, upon treatment with a condensing agent like polyphosphoric acid, undergoes cyclization to yield a methyl-substituted 2-(4'-pyridyl)indole. ias.ac.in Depending on the cyclization regiochemistry, either a 4-methyl or a 6-methyl-2-(4'-pyridyl)indole can be formed. ias.ac.in

Furthermore, this compound hydrochloride is utilized in the synthesis of indolenines (3H-indoles) and their derivatives. researchgate.netmdpi.com The reaction with isopropyl methyl ketone in acetic acid at room temperature yields a mixture of 2,3,3,5-tetramethyl-3H-indole and 2,3,3,7-tetramethyl-3H-indole. researchgate.net Similarly, its reaction with 2-methylcyclohexanone (B44802) under the same conditions produces a mixture of 4a,5- and 4a,7-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole. mdpi.com These reactions demonstrate the utility of the Fischer indole synthesis protocol to access not only indoles but also their 3H-isomers and related fused systems. researchgate.netmdpi.com

The following table summarizes the synthesis of various heterocyclic compounds from this compound.

Table 1: Synthesis of Heterocyclic Compounds from this compound| Starting Material | Reagent(s) | Product(s) | Citation |

|---|---|---|---|

| This compound | Suitable aldehyde or azide/alkyne | 1-(m-Tolyl)triazole-4-carbaldehyde | ontosight.ai |

| This compound | 4-Acetylpyridine, Polyphosphoric Acid | 2-(4'-pyridyl)-4-methyl-indole or 2-(4'-pyridyl)-6-methyl-indole | ias.ac.in |

| This compound hydrochloride | Isopropyl methyl ketone, Acetic Acid | 2,3,3,5-Tetramethyl-3H-indole and 2,3,3,7-Tetramethyl-3H-indole | researchgate.net |

| This compound hydrochloride | 2-Methylcyclohexanone, Acetic Acid | 4a,5-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole and 4a,7-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | mdpi.com |

Tolylhydrazines are also employed in the synthesis of axially chiral biaryl-diamines, which are important ligands in asymmetric catalysis. A direct, metal-free method has been developed for the synthesis of unsymmetric 1,1'-biaryl-2,2'-diamines through the reaction of 2-naphthols with aryl hydrazines. ccspublishing.org.cn

While the specific example detailed in the study uses p-tolylhydrazine, the methodology is applicable to tolylhydrazine isomers. The reaction involves heating a mixture of a 2-naphthol (B1666908) with an aryl hydrazine, such as p-tolylhydrazine, under solvent-free conditions. ccspublishing.org.cn This process is proposed to proceed through a benzidine-type rearrangement of an N,N'-diarylhydrazine intermediate formed in situ. ccspublishing.org.cn

The reaction of 2-naphthol with p-tolylhydrazine at elevated temperatures yields the corresponding unsymmetric 1,1'-biaryl-2,2'-diamine. ccspublishing.org.cn The scope of the reaction tolerates various substituents on both the naphthol and the phenylhydrazine (B124118) components, offering a pathway to a range of functionalized biaryl-diamines. ccspublishing.org.cn

The table below outlines the synthesis of a biaryl-diamine using a tolylhydrazine.

Table 2: Synthesis of Biaryl-diamines from Tolylhydrazines| Hydrazine Reactant | Naphthol Reactant | Product | Reaction Conditions | Citation |

|---|---|---|---|---|

| p-Tolylhydrazine | 2-Naphthol | 1-(2-Amino-4-methylphenyl)-2-naphthalenamine | Heating at 120 °C, solvent-free | ccspublishing.org.cn |

Reaction Mechanisms and Reactivity Studies

Reactivity of the Hydrazine (B178648) Moiety

The chemical behavior of m-tolylhydrazine is significantly influenced by the hydrazine functional group (-NHNH₂). This moiety possesses two nitrogen atoms with lone pairs of electrons, rendering it both basic and highly nucleophilic. The terminal nitrogen atom (-NH₂) is particularly reactive, readily participating in reactions with electrophilic centers.

A primary example of this reactivity is the condensation reaction with carbonyl compounds, such as aldehydes and ketones, to form the corresponding m-tolylhydrazones. researchgate.net This reaction is fundamental and serves as the initial step in significant synthetic transformations like the Fischer indole (B1671886) synthesis. The nucleophilic character of the terminal nitrogen allows it to attack the electrophilic carbonyl carbon, leading to a stable hydrazone derivative after the elimination of a water molecule.

The reactivity of the hydrazine moiety is modulated by the electronic effects of the attached m-tolyl group. The methyl group on the aromatic ring is electron-donating, which slightly increases the electron density on the hydrazine nitrogens, thereby enhancing their nucleophilicity compared to unsubstituted phenylhydrazine (B124118). This inherent reactivity makes this compound a versatile reagent for constructing more complex nitrogen-containing molecules, including various heterocyclic systems. vulcanchem.comontosight.ai

Aromatic Reactivity of the m-Tolyl Group

The aromatic ring of this compound, the m-tolyl group, exhibits reactivity characteristic of a substituted benzene (B151609) ring. The reactivity and regioselectivity of electrophilic aromatic substitution reactions are governed by the two substituents present: the methyl (-CH₃) group and the hydrazine (-NHNH₂) group.

Both the methyl group and the hydrazine group are activating, electron-donating groups. They increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles than benzene itself. They are also both ortho, para-directors.

In this compound, the substituents are at positions 1 (hydrazine) and 3 (methyl).

The hydrazine group at C1 directs incoming electrophiles to positions 2, 4, and 6.

The methyl group at C3 directs incoming electrophiles to positions 2, 4, and 6.

Therefore, the positions ortho and para to both substituents (positions 2, 4, and 6) are strongly activated, making them the primary sites for electrophilic attack. This predictable reactivity pattern is crucial for the synthesis of specifically substituted indole rings via the Fischer synthesis and other derivatizations of the aromatic core.

Mechanistic Investigations of Key Reactions

The Fischer indole synthesis is a prominent reaction that utilizes this compound to produce substituted indoles, which are important structural motifs in many biologically active compounds. The reaction proceeds by heating the hydrazine, or its salt, with an aldehyde or ketone in the presence of an acid catalyst. mdpi.com

The established mechanism, when applied to the reaction of this compound hydrochloride with a ketone (e.g., 2-methylcyclohexanone), involves several key steps: mdpi.comexeter.ac.uk

Hydrazone Formation: this compound first reacts with the ketone to form the corresponding m-tolylhydrazone. This is a reversible condensation reaction.

Tautomerization: The hydrazone tautomerizes to its ene-hydrazine isomer. This step is crucial as it creates the necessary structure for the subsequent rearrangement. This equilibrium is often driven forward by the acidic conditions.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Under the influence of an acid catalyst (e.g., glacial acetic acid, polyphosphoric acid), the ene-hydrazine undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, similar to a Claisen rearrangement. exeter.ac.uk This concerted step involves the cleavage of the N-N bond and the formation of a new C-C bond, resulting in a di-imine intermediate.

Aromatization and Cyclization: The intermediate loses a molecule of ammonia (B1221849) (or an amine) to regain aromaticity in one of the rings, forming an amino-substituted intermediate which then undergoes an intramolecular cyclization.

Final Elimination: A final acid-catalyzed elimination of an ammonia molecule from the cyclized intermediate yields the final indole product.

When an unsymmetrical ketone like 2-methylcyclohexanone (B44802) reacts with this compound, two isomeric indolenine products can be formed, such as 4a,5- and 4a,7-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole. mdpi.com The specific isomer distribution can be influenced by the reaction conditions and the nature of the acid catalyst.

Table 1: Fischer Indole Synthesis with this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product(s) | Reference |

|---|---|---|---|---|---|

| This compound hydrochloride | 2-Methylcyclohexanone | Glacial Acetic Acid | Reflux, 2h | Mixture of 4a,5- and 4a,7-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | mdpi.com |

| This compound hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | Room Temperature | Methyl indolenine derivative | mdpi.comresearchgate.net |

| This compound hydrochloride | Phenylacetylene | Polyphosphoric acid (PPA) | Not specified | 6-Methyl-2-phenyl-1H-indole | mdpi.com |

This compound is recognized as a toxic environmental pollutant, and its degradation has been a subject of research. One effective method is electrocatalytic degradation using modified electrodes, such as a binary metal oxide (Er₂O₃@NiO) nanocomposite on a glassy carbon electrode. mdpi.com

Generation of Hydroxyl Radicals: In an aqueous solution (pH 7.0), the semiconductor nanocomposite on the electrode chemisorbs dissolved oxygen. Electrons from the electrode's conduction band reduce the oxygen to superoxide (B77818) anions (O₂⁻) and peroxide ions (O⁻). These reactive oxygen species react with water to produce a high concentration of free hydroxyl radicals (•OH).

Initial Attack and Bond Cleavage: The highly reactive hydroxyl radicals attack the this compound molecule. The primary point of attack is the carbon-nitrogen bond connecting the tolyl group to the hydrazine moiety. This results in the cleavage of the C-N bond, releasing electrons and enhancing the current response measured by the sensor.

Formation of Intermediates: The cleavage leads to the formation of m-tolylphenyl radicals and an organic nitrogen fragment from the hydrazine moiety.

Progressive Oxidation:

The nitrogen-containing fragment is further oxidized by hydroxyl radicals into inorganic ions such as nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), and ammonium (B1175870) (NH₄⁺).

The m-tolylphenyl radical is oxidized to methylphenol, which is then further oxidized to methylhydroquinone.

Methylhydroquinone is subsequently oxidized to methyl-p-benzoquinone.

Final Mineralization: This chain of oxidation reactions continues, breaking down the aromatic ring structure into smaller aliphatic carboxylic acids. The ultimate end products of the complete degradation are carbon dioxide (CO₂) and water (H₂O). mdpi.com

This electrocatalytic pathway provides an efficient means of not only detecting but also mineralizing toxic this compound into harmless substances. mdpi.commdpi.com

Table 2: Key Species in the Electrocatalytic Degradation of this compound

| Role | Chemical Species | Reference |

|---|---|---|

| Initiating Species | Hydroxyl Radical (•OH) | mdpi.com |

| Initial Intermediate | m-Tolylphenyl Radical | mdpi.com |

| Oxidation Product | Methylphenol | mdpi.com |

| Oxidation Product | Methylhydroquinone | mdpi.com |

| Oxidation Product | Methyl-p-benzoquinone | mdpi.com |

| Final Mineralization Products | CO₂, H₂O, NO₃⁻, NO₂⁻, NH₄⁺ | mdpi.com |

Detailed Mechanisms of Fischer Indole Synthesis

Role of this compound in Complex Reaction Cascades

One such example is the synthesis of peri-annulated indoles. In a reported procedure, this compound hydrochloride reacts with a donor-acceptor cyclopropane (B1198618) in refluxing ethanol. This process leads directly to the formation of a complex 5,6-dihydro-1H- vulcanchem.commdpi.comdiazepino[4,5,6-cd]indole structure in a high yield of 98%. acs.org This reaction demonstrates the ability of the hydrazine to participate in an initial condensation followed by an intramolecular cyclization cascade to build a fused, seven-membered ring system onto the indole core.

Another significant cascade reaction is a metal-free, Brønsted acid-mediated tandem hydroamination–cyclization. In this process, this compound hydrochloride reacts with an alkyne, such as phenylacetylene, in the presence of polyphosphoric acid (PPA). The reaction proceeds through an initial hydroamination of the alkyne to form a hydrazone intermediate in situ, which then undergoes a Fischer-type cyclization to yield a 2-substituted indole, like 6-methyl-2-phenyl-1H-indole. mdpi.com

These examples highlight the utility of this compound not just as a simple precursor but as a versatile component in sophisticated reaction sequences that construct complex heterocyclic frameworks in a single synthetic operation.

Analytical Techniques for Characterization and Detection

Spectroscopic Characterization

Spectroscopy is the cornerstone for elucidating the molecular structure of m-tolylhydrazine. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints for identification and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁵N-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H-NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a derivative, 1-phenyl-2-(m-tolyl)hydrazine, the protons of the m-tolyl group are clearly distinguishable. The aromatic protons on the m-tolyl ring typically appear as a multiplet in the range of 6.6-7.2 ppm, while the methyl (CH₃) protons present as a sharp singlet around 2.31 ppm. The N-H protons of the hydrazine (B178648) moiety are also observable, often as broad singlets whose chemical shift can vary depending on solvent and concentration. For instance, in 2-(4-bromobenzoyl)-N-(3-methylphenyl)hydrazinecarboxamide, another derivative, the aromatic and methyl protons of the m-tolyl group are observed in similar regions in a DMSO-d₆ solvent. spectrabase.com

¹³C-NMR Spectroscopy maps the carbon framework of a molecule. For the m-tolyl group in 1-phenyl-2-(m-tolyl)hydrazine, the methyl carbon gives a characteristic signal at approximately 21.6 ppm. The aromatic carbons of the m-tolyl ring produce a series of signals between 109 and 150 ppm. Specifically, the carbon atom attached to the methyl group (C-3) and the carbon attached to the hydrazine group (C-1) show distinct chemical shifts that are key to confirming the meta-substitution pattern.

¹⁵N-NMR Spectroscopy is a more specialized technique that directly probes the nitrogen atoms, providing valuable insight into the electronic environment of the hydrazine moiety. While specific ¹⁵N-NMR data for this compound is not widely documented, the technique is applied to its derivatives and related hydrazine compounds. mdpi.comrsc.org For example, in studies of pyrazole (B372694) derivatives formed from this compound hydrochloride, ¹⁵N-NMR is used to confirm the structure of the resulting heterocyclic rings. rsc.org The chemical shifts provide unambiguous information about the nitrogen atoms involved in the molecular framework.

| Nucleus | Chemical Shift (δ, ppm) | Observed Moiety/Proton |

|---|---|---|

| ¹H | 7.15-7.11 (m) | Aromatic C-H (Tolyl) |

| ¹H | 6.82-6.68 (m) | Aromatic C-H (Tolyl) |

| ¹H | 2.31 (s) | Methyl (-CH₃) |

| ¹H | 5.60 (s), 5.63 (s) | Hydrazine (N-H) |

| ¹³C | 148.94 | Aromatic C-N (Tolyl) |

| ¹³C | 139.3 | Aromatic C-CH₃ (Tolyl) |

| ¹³C | 129.2, 120.8, 119.8, 109.4 | Aromatic C-H (Tolyl) |

| ¹³C | 21.6 | Methyl (-CH₃) |

¹Data for 1-phenyl-2-(m-tolyl)hydrazine in CDCl₃. Chemical shifts for the m-tolyl group are representative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. The N-H stretching vibrations of the primary amine group (-NH₂) in the hydrazine moiety typically appear as one or two sharp bands in the region of 3300–3500 cm⁻¹. researchgate.net The presence of two bands is characteristic of a primary amine. Broader absorptions in the 3200-3300 cm⁻¹ range can also be attributed to hydrogen-bonded N-H groups. vulcanchem.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears in the 2850–3000 cm⁻¹ range. researchgate.net Furthermore, the C=C stretching vibrations within the aromatic ring are found at 1500–1600 cm⁻¹. orientjchem.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300–3500 | N-H Stretch | Hydrazine (-NH₂) |

| 3000–3100 | C-H Stretch | Aromatic |

| 2850–3000 | C-H Stretch | Methyl (-CH₃) |

| 1500–1600 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. Arylhydrazines exhibit characteristic absorption maxima (λmax) in the UV region. The UV-Vis spectrum of this compound is influenced by the π→π* transitions of the tolyl aromatic system and n→π* transitions associated with the non-bonding electrons on the nitrogen atoms. The exact position of λmax is sensitive to the solvent polarity. arkat-usa.org For derivatives of this compound, such as certain indolenines, absorption bands have been noted around 218 nm and 259 nm. shimadzu.com The detection of hydrazine and its derivatives is often accomplished by forming a colored complex with an aldehyde, such as p-dimethylaminobenzaldehyde (pDMAB), which results in a new, strong absorption band in the visible region (~460 nm), forming the basis of many quantitative colorimetric assays. moca.net.ua

Mass Spectrometry (LC-MS, ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

For this compound (molecular weight: 122.17 g/mol ), the molecular ion peak [M]⁺• is expected at m/z 122. This is often the base peak in the spectrum of its isomer, p-tolylhydrazine, indicating a relatively stable molecular ion. nih.gov Common fragmentation pathways for arylhydrazines involve the cleavage of the N-N bond and fragmentation of the aromatic ring. Key fragment ions observed in the GC-MS spectrum of related tolylhydrazines include peaks at m/z 106, resulting from the loss of an NH₂ radical, and m/z 77 and 79, corresponding to the phenyl cation and subsequent rearrangements. nih.gov

Different ionization techniques are used depending on the application. GC-MS is suitable for volatile and thermally stable compounds like this compound itself. For less volatile or thermally sensitive derivatives, LC-MS with soft ionization techniques like Electrospray Ionization (ESI) is employed. ESI-MS is particularly useful for identifying protonated molecules [M+H]⁺, as seen in the analysis of various hydrazine derivatives. rsc.org

X-ray Diffraction (XRD) for Structural Elucidation

In the context of detection, powder X-ray diffraction (PXRD) is used to characterize the crystalline structure of materials developed for sensors. For example, PXRD analysis confirmed the formation and phase purity of a binary metal oxide (Er₂O₃@NiO) nanocomposite used to fabricate an electrochemical sensor for this compound. osi.lv

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. While not typically used to characterize the bulk structure of this compound itself, XPS is crucial for the development of sensors for its detection. For instance, XPS has been used to confirm the chemical composition and the electronic states of elements in nanocomposites designed for the electrocatalytic degradation and sensing of this compound. osi.lv By analyzing the binding energies of core electrons, XPS can verify the successful synthesis of the sensor material, such as Er₂O₃@NiO or CdO/CNT nanocomposites, and ensure the active components are present on the surface in their correct oxidation states. rsc.orgosi.lv

Chromatographic Methods

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For this compound and its derivatives, various chromatographic methods, including thin-layer, high-performance liquid, and gas chromatography, are routinely utilized.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of organic reactions. slideshare.net In syntheses involving this compound, TLC is instrumental in qualitatively tracking the consumption of the starting material and the formation of products. researchgate.net This technique is particularly prevalent in the Fischer indole (B1671886) synthesis, where this compound is a common precursor. nih.govmdpi.comresearchgate.net

Researchers performing the Fischer indole synthesis with this compound hydrochloride and various ketones (like isopropyl methyl ketone or 2-methylcyclohexanone) in glacial acetic acid rely on TLC to determine the reaction's endpoint. nih.govmdpi.comresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress can be visualized as the reactant spot diminishes and the product spot appears and intensifies. jk-sci.com The reaction is typically considered complete when TLC analysis indicates the full consumption of the hydrazine. nih.govmdpi.com The choice of the mobile phase, often a mixture like hexane-ethyl acetate (B1210297), is crucial for achieving clear separation of the spots on the silica (B1680970) gel plate. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), offer high resolution, speed, and precision for the quantitative analysis of chemical compounds. researchgate.net HPLC is used to assess the purity of this compound hydrochloride, with some commercial grades specifying a purity of over 98.0% as determined by this method. tcichemicals.com

While specific applications detailing the direct analysis of this compound are specialized, HPLC methods are well-established for hydrazine compounds in general. researchgate.net These methods often involve derivatization to enhance detection, followed by separation on a reverse-phase column (like a C18 column) with a suitable mobile phase, such as a buffer/methanol mixture. researchgate.net UHPLC, coupled with mass spectrometry (UHPLC/MS), is employed in the analysis of complex reaction mixtures to identify products derived from this compound precursors, offering even greater sensitivity and specificity. rsc.org For instance, UHPLC-tandem mass spectrometry has been cited as a comparative method for the detection of hydrazines. researchgate.net

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound and its reaction products. In synthetic chemistry, GC-MS is used to confirm the completion of reactions and the identity of the products formed. For example, in manganese-catalyzed reactions involving hydrazines, GC or GC-MS analysis of an aliquot of the organic phase is used to monitor the formation of the desired product. Similar to other chromatographic techniques, GC provides a reliable way to separate components of a mixture before they are identified by a detector, with GC-MS providing definitive structural information.

Column chromatography is an essential preparative technique used to purify compounds from reaction mixtures on a larger scale than TLC. google.comgoogle.com In numerous synthetic procedures that utilize this compound as a starting material, the final product is isolated and purified from byproducts and unreacted reagents using silica gel column chromatography. nih.govrsc.orgmdpi.comacs.orgnih.gov

The process involves passing the crude reaction residue through a column packed with a stationary phase, most commonly silica gel. mdpi.com A solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate or acetone (B3395972) and n-hexane, is chosen to move the components down the column at different rates, leading to their separation. mdpi.commdpi.com For example, in the synthesis of 3H-indoles from this compound hydrochloride, the crude product obtained after extraction is passed through a short silica gel column for purification. nih.govmdpi.com Similarly, in the synthesis of substituted pyrazoles, the product derived from this compound hydrochloride is purified by column chromatography on silica with an acetone/n-hexane eluent. mdpi.comnih.gov

Gas Chromatography (GC)

Electrochemical Detection and Sensing

Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative to traditional analytical techniques for detecting hazardous chemicals. nih.govrsc.org These methods are based on measuring the current or potential changes that occur when an analyte interacts with an electrode surface. acs.org Given the toxic nature of hydrazine derivatives, there is significant interest in developing reliable electrochemical sensors for their detection in various environmental samples. researchgate.netnih.gov

In recent years, significant research has focused on fabricating selective and sensitive electrochemical sensors for this compound (m-THyd). nih.govrsc.orgmdpi.com The core of these sensors is a glassy carbon electrode (GCE) modified with novel nanomaterials that catalyze the electrochemical oxidation of this compound, thereby enhancing the detection signal. researchgate.net A conductive polymer binder, such as Nafion, is often used to stabilize the nanomaterial film on the GCE surface. nih.govrsc.orgmdpi.com

Several different nanomaterials have been successfully used to construct these sensors:

Ag·NiMn₂O₄ Nanomaterials: A sensor using a trimetallic Ag·NiMn₂O₄ nanocomposite deposited on a GCE was developed for the selective detection of this compound. nih.govrsc.orgrsc.org This sensor demonstrated high sensitivity and a very low detection limit. nih.govrsc.org

Er₂O₃@NiO Nanocomposites: A binary metal oxide nanocomposite of erbium oxide and nickel oxide (Er₂O₃@NiO) was synthesized and used to fabricate a GCE-based sensor. mdpi.comx-mol.com This sensor proved to be highly selective for this compound even in the presence of other interfering toxic chemicals and exhibited an extremely low limit of detection in the picomolar range. mdpi.com

CdO/MWCNT Nanocomposites: Another approach involved decorating multi-walled carbon nanotubes (MWCNTs) with cadmium oxide (CdO) nanoparticles. researchgate.net The resulting nanocomposite, when coated on a GCE, created a stable and sensitive sensor for this compound in aqueous media. researchgate.net

These sensors are characterized by their analytical performance metrics, including the linear dynamic range (LDR), limit of detection (LOD), and sensitivity. The data below summarizes the key findings from this research, showcasing the high efficiency of these advanced electrochemical sensors.

| Sensor Material | Linear Dynamic Range (LDR) | Limit of Detection (LOD) | Sensitivity | Reference |

|---|---|---|---|---|

| Ag·NiMn₂O₄/GCE | 1.0 pM to 0.01 mM | 0.97 ± 0.05 pM | 47.275 µA µM⁻¹ cm⁻² | nih.govrsc.org |

| Er₂O₃@NiO-NC/GCE | 0.1 pM to 0.1 mM | 0.066 pM | 14.50 µA µM⁻¹ cm⁻² | mdpi.com |

| CdO/CNT NCs/GCE | 0.01 nM to 0.1 mM | 4.0 ± 0.2 pM | 25.7911 µA µM⁻¹ cm⁻² | researchgate.net |

Electrochemical Current-Potential (I-V) Approach

Electrocatalytic Degradation Studies

Beyond detection, some modified electrodes exhibit the capability to degrade toxic compounds like this compound through electrocatalysis. The Er₂O₃@NiO-NC/Nafion/GCE system has been studied for its dual function of detection and degradation. mdpi.comresearchgate.net

The proposed mechanism involves the oxidation/reduction of the nanocomposite material deposited on the GCE surface. mdpi.com The porous nature of the Er₂O₃@NiO nanocomposite allows for the adsorption of oxygen, which plays a crucial role in the degradation process. mdpi.com This adsorbed oxygen enhances the oxidizing capability of the sensor, leading to the electrocatalytic degradation of this compound into less harmful substances. mdpi.com

The effectiveness of this degradation was confirmed by measuring the Chemical Oxygen Demand (COD) of the solution before and after the electrochemical process. A significant decrease in the COD value, from 1291.0 mgL⁻¹ to 467.0 mgL⁻¹, was observed, indicating the successful mineralization of this compound. mdpi.com This demonstrates the potential of using such semiconductor nanocomposite-modified electrodes for environmental remediation applications. mdpi.com

Applications in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

M-tolylhydrazine is a key starting material in the synthesis of numerous pharmaceutical agents. Its role is central to the construction of heterocyclic scaffolds that form the core of many drug molecules.

This compound is a crucial reagent in the synthesis of triptans, a class of drugs used for the acute treatment of migraine headaches. mdpi.comnih.gov The synthesis of these drugs often relies on the Fischer indole (B1671886) synthesis, a classic reaction that produces the indole ring system, a core structural feature of tryptamines. mdpi.combeilstein-journals.org In this reaction, this compound is condensed with a suitable aldehyde or ketone under acidic conditions. mdpi.com For example, the reaction of this compound hydrochloride with 2-methylcyclohexanone (B44802) in glacial acetic acid leads to the formation of isomeric dimethyl-tetrahydro-4aH-carbazoles, which are precursors to triptan-type structures. mdpi.com The choice of acid catalyst, which can be a Brønsted acid like HCl or a Lewis acid like zinc chloride, is important for the success of the reaction. mdpi.com The utility of this method has been demonstrated in the synthesis of antimigraine drugs like sumatriptan. mdma.ch

Table 1: Examples of Triptan Precursors from this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound hydrochloride | 2-Methylcyclohexanone | Glacial Acetic Acid | 4a,5- and 4a,7-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | mdpi.com |

| This compound hydrochloride | Isopropyl methyl ketone | Acetic Acid | Methyl indolenines | mdpi.com |

Research into novel anti-HIV agents has also utilized this compound as a synthetic intermediate. In one study, this compound was used in the synthesis of new 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides. nih.gov Specifically, a derivative, 2-(8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbonyl)-N-(m-tolyl)hydrazine-1-carbothioamide, was synthesized and evaluated for its biological activity. nih.gov While the synthesized compounds showed some antiviral activity, they were less potent than the reference drug. nih.gov The study highlights the role of this compound in creating diverse chemical libraries for screening against viral targets like HIV.

The application of this compound extends to the synthesis of a broader range of bioactive compounds. It is a known degradation product of a secondary metabolite from the mushroom Agaricus bisporus and has been investigated for its own biological activities. orientjchem.org Furthermore, it serves as a precursor for various heterocyclic compounds with potential therapeutic applications. For instance, it has been used in the synthesis of pyrazole (B372694) derivatives. ktu.edumdpi.com The reaction of this compound hydrochloride with β-enamino diketones yields substituted 1H-pyrazoles, demonstrating its utility in constructing these five-membered heterocyclic rings. ktu.edumdpi.com These pyrazole structures are of interest in medicinal chemistry due to their presence in various biologically active molecules.

Intermediate in Potential Anti-HIV Agents Synthesis

Intermediate in Agrochemical Production

In addition to its role in pharmaceuticals, this compound is an important intermediate in the manufacturing of agrochemicals. cymitquimica.comresearchgate.net Its derivatives are used in the development of products designed to protect crops and enhance plant growth. mdpi.com

Hydrazine (B178648) derivatives are utilized in the synthesis of fungicides. researchgate.net While specific examples detailing the direct use of this compound in commercial fungicides are not extensively documented in the provided search results, the general class of aryl hydrazines is implicated in the production of agrochemical fungicides. The chemical reactivity of the hydrazine group allows for its incorporation into various heterocyclic systems known to exhibit fungicidal properties.

This compound and its derivatives are involved in the synthesis of plant-growth regulators. mdpi.com These substances are used to modify plant growth in various ways, such as promoting root formation or controlling flowering. The indole structure, accessible through the Fischer indole synthesis using precursors like this compound, is the basis for some plant growth regulators, such as indole-3-butanoic acid (IBA).

Fungicides

Application in Dye Chemistry

This compound, like other hydrazine derivatives, serves as a crucial intermediate in the synthesis of various dyes. Its utility in dye chemistry is primarily centered on its role as a precursor to azo compounds, which constitute a large and important class of synthetic colorants. The hydrazine moiety (-NH-NH2) is highly reactive and can be readily converted into an azo group (-N=N-), which acts as a chromophore, the part of a molecule responsible for its color.

The synthesis process often begins with the reaction of this compound with a compound containing a carbonyl group (an aldehyde or ketone) to form a hydrazone. This reaction is a key step in the Fischer indole synthesis, but the resulting hydrazones are also valuable intermediates in their own right for dye production. These hydrazones can then be oxidized to form the desired azo dye. The methyl group on the tolyl ring can influence the final color of the dye, as well as its solubility and fastness properties. Tolylhydrazine derivatives are specifically noted for their use in creating azo dyes mdpi.com. The general class of hydrazines is recognized as industrial raw materials for the production of various dyestuffs ut.ee.

Role in Polymer and Resin Manufacturing

While direct, large-scale industrial use of this compound in polymer and resin manufacturing is not extensively documented, the chemistry of hydrazine derivatives points to several potential and established roles in this field. Hydrazine compounds are utilized as components in curing systems for various resins. For instance, hydrazine derivatives can act as accelerators for the polymerization of acrylate (B77674) ester compositions, which are used in adhesives and sealants google.com. In some formulations, a mixture containing a hydrazine-based compound can be used as a curing accelerator googleapis.com.

Furthermore, compounds structurally related to this compound have been shown to be effective in resin curing. A dicyandiamide (B1669379) derivative modified by m-toluidine (B57737), which shares the tolyl structure, has been successfully used as a latent curing agent for epoxy resins researchgate.net. This modified agent demonstrated excellent reactivity and significantly lowered the apparent activation energy of the curing reaction, allowing for stable storage at room temperature and curing at moderate temperatures researchgate.net.

Hydrazine itself can be a building block for novel polymers. Research has shown that hydrazide-linked organic polymers can be synthesized using hydrazine, resulting in materials with unique properties such as high surface areas or hollow structures acs.org. Another approach involves creating a versatile polymer scaffold, such as poly(acryloyl hydrazide), which can then be modified through reactions with various aldehydes to produce a wide range of functional polymers rsc.org. This methodology allows for the introduction of specific chemical functionalities into the polymer structure, tailored for various applications rsc.orgpolimi.it. These examples highlight the potential for this compound to be employed as a monomer for specialized polymers or as a reactive agent in the curing and modification of resins.

Catalysis and Material Science Applications

This compound has become a significant compound in the field of material science, particularly in the development of advanced electrochemical sensors and catalysts for environmental remediation. Its detection is a key focus due to the toxicity of hydrazine derivatives.

Recent research has concentrated on fabricating highly sensitive and selective sensors for this compound. These sensors often utilize nanomaterials as the active component due to their high surface area and unique electronic properties. For example, a nanocomposite of erbium oxide and nickel oxide (Er₂O₃@NiO) has been synthesized and used to create a modified glassy carbon electrode googleapis.commdpi.com. This sensor was found to be highly selective for this compound, even in the presence of other toxic chemicals, and demonstrated the ability to both detect and electrocatalytically degrade the compound googleapis.commdpi.com. Similarly, nanocomposites of cadmium oxide (CdO) nanoparticles on multi-walled carbon nanotubes (CNTs) and tri-metal systems like Ag·NiMn₂O₄ have been developed for the same purpose researchgate.netrsc.orgresearchgate.net. These materials serve as catalysts for the electrochemical oxidation or reduction of this compound, enabling its detection at very low concentrations mdpi.comresearchgate.netrsc.org.

The performance of these sensors highlights the advances in the field. The table below summarizes the analytical parameters for various this compound sensors reported in recent studies.

| Sensor Material | Linear Dynamic Range (LDR) | Limit of Detection (LOD) | Sensitivity | Reference |

|---|---|---|---|---|

| Er₂O₃@NiO-NC/Nafion/GCE | 0.1 pM – 0.1 mM | 0.066 pM | 14.50 µAµM⁻¹cm⁻² | googleapis.commdpi.com |

| Ag·NiMn₂O₄/Nafion/GCE | 1.0 pM – 0.01 mM | 0.97 ± 0.05 pM | 47.275 µAµM⁻¹cm⁻² | rsc.orgresearchgate.net |

| CdO/CNT NCs/GCE | 0.01 nM – 0.1 mM | 4.0 ± 0.2 pM | 25.7911 µAµM⁻¹cm⁻² | researchgate.net |

These studies not only provide a method for environmental monitoring but also contribute to the fundamental understanding of catalysis and material science, where nanomaterials are engineered for specific electrocatalytic functions googleapis.comresearchgate.netrsc.org.

Synthesis of Complex Heterocyclic Systems

This compound is a key reagent in the synthesis of complex heterocyclic compounds, which are foundational structures in many pharmaceuticals and biologically active molecules. Its most prominent application is in the Fischer indole synthesis, a powerful reaction for creating indole rings.

In this reaction, this compound (typically as its hydrochloride salt) is reacted with an aldehyde or ketone under acidic conditions polimi.itresearchgate.net. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the indole ring. The position of the methyl group on the phenyl ring of this compound directs the cyclization, leading to the formation of specific methylated indole derivatives.

Research has demonstrated the successful synthesis of various complex heterocycles using this compound. For example, its reaction with isopropyl methyl ketone yields 2,3,3,6-tetramethyl-3H-indole, while its reaction with 2-methylcyclohexanone produces a mixture of 4a,5- and 4a,7-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole isomers polimi.itresearchgate.net. The synthesis of 7-methyl-1,2,3,4-tetrahydro-carbazole is achieved through the reaction of this compound with cyclohexanone (B45756) google.com. These reactions are often high-yielding and can be performed under simple conditions, such as at room temperature in glacial acetic acid polimi.itresearchgate.net.

The table below summarizes some of the heterocyclic systems synthesized from this compound.

| Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|

| Isopropyl methyl ketone | 2,3,3,6-Tetramethyl-3H-indole | polimi.itresearchgate.net |

| 2-Methylcyclohexanone | 4a,5- and 4a,7-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | polimi.itresearchgate.net |

| Cyclohexanone | 7-Methyl-1,2,3,4-tetrahydro-carbazole | google.com |

The ability to construct these intricate molecular architectures makes this compound an invaluable tool for synthetic organic chemists exploring new therapeutic agents and functional materials.

Environmental and Toxicological Research

Environmental Contamination and Fate

m-Tolylhydrazine and its derivatives are recognized as environmental contaminants due to their industrial applications and inherent toxicity. mdpi.comresearchgate.net Their release into the ecosystem, primarily through industrial wastewater, poses a significant concern. mdpi.comresearchgate.netrsc.org

The primary source of this compound contamination in the environment is through unprocessed industrial effluents. mdpi.comresearchgate.net This compound serves as a crucial intermediate or raw material in various sectors, including the manufacturing of pharmaceuticals, agrochemicals (pesticides, herbicides), and dyestuffs. rsc.orgontosight.aiontosight.ai Consequently, traces of this compound are often present in the wastewater discharged from these facilities, leading to the continuous contamination of aquatic ecosystems. mdpi.comresearchgate.netresearchgate.net The presence of such pollutants in water bodies is a serious environmental threat. researchgate.net

The environmental fate of this compound is largely governed by degradation processes. For hydrazines in general, oxidation is the predominant degradation pathway in the environment. cdc.gov Research into the electrocatalytic degradation of this compound aims to achieve complete mineralization, breaking the compound down into less harmful substances like carbon dioxide and water. mdpi.com

However, under certain conditions, such as combustion, incomplete degradation can result in the formation of hazardous byproducts. thermofisher.comfishersci.com

Table 1: Hazardous Decomposition Products of this compound

| Product Name | Chemical Formula |

|---|---|

| Nitrogen oxides | NOx |

| Carbon monoxide | CO |

| Carbon dioxide | CO₂ |

| Hydrogen chloride gas | HCl |

Source: thermofisher.comfishersci.com

Industrial Effluent Contamination

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a focus of research for the effective degradation of persistent organic pollutants like this compound. mdpi.commdpi.com These methods utilize highly reactive radicals to break down the contaminant.

Electrocatalytic degradation has been investigated using novel nanocomposites. mdpi.commdpi.comresearchgate.net For instance, a binary metal oxide nanocomposite (Er₂O₃@NiO) has been shown to be effective in degrading this compound in aqueous systems through what is described as an electro-hydrolysis process. mdpi.comresearchgate.net

Photocatalysis is another promising AOP. Studies have utilized tri-metal oxide (TMO) nanomaterials, such as Ag·NiMn₂O₄, for the degradation of organic pollutants. rsc.orgnih.govrsc.org The efficiency of these photocatalysts can be influenced by factors like pH. For example, the degradation of methyl violet dye using Ag·NiMn₂O₄ was found to be 91% at pH 4 and 77% at pH 9, with the efficiency at pH 9 increasing to 95% with the addition of hydrogen peroxide. nih.govrsc.org This demonstrates the potential of such systems for treating industrial wastewater containing complex organic molecules under various conditions. rsc.orgrsc.org

Detection and Remediation Strategies

The development of sensitive and selective methods for detecting this compound is crucial for monitoring its presence in the environment. researchgate.net Electrochemical sensors have emerged as a rapid, cost-effective, and reliable technology for this purpose. nih.govbohrium.com These sensors often employ a glassy carbon electrode (GCE) modified with nanomaterials to enhance detection capabilities. rsc.orgnih.gov

Several nanocomposites have been developed for the selective detection of this compound, demonstrating high sensitivity and very low detection limits. mdpi.comresearchgate.netnih.gov These sensors have been successfully tested on real environmental samples, including industrial effluent, validating their practical applicability. mdpi.comnih.govbohrium.com While electrochemical methods are prominent, other analytical techniques for detecting hydrazine (B178648) and its derivatives include spectrophotometry, chromatography, and chemiluminescence. mdpi.comnih.govresearchgate.net

Remediation strategies are primarily centered on the degradation techniques discussed under Advanced Oxidation Processes, which aim to mineralize the contaminant, thus removing it from the environment. mdpi.comrsc.org

Table 2: Performance of Electrochemical Sensors for this compound Detection

| Modifying Nanomaterial on GCE | Linear Dynamic Range (LDR) | Limit of Detection (LOD) | Source(s) |

|---|---|---|---|

| Er₂O₃@NiO | 0.1 pM – 0.1 mM | 0.066 pM | mdpi.com |

| CdO/CNT | 0.01 nM – 0.1 mM | 4.0 ± 0.2 pM | researchgate.net |

Toxicological Impact and Hazards (Excluding Specific Health Effects)

The U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH) classify hydrazine derivatives as toxic and potentially carcinogenic, highlighting their hazardous nature. mdpi.comresearchgate.netnih.gov

This compound is classified as a hazardous chemical. ontosight.aithermofisher.com According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents several physical and health hazards. The compound is harmful if swallowed, inhaled, or if it comes into contact with the skin. thermofisher.comfishersci.comcanbipharm.comnih.gov It is also known to cause skin irritation and serious eye irritation. canbipharm.comnih.gov Furthermore, it may cause respiratory irritation and is suspected of causing cancer. thermofisher.comcanbipharm.com

Table 3: GHS Hazard Statements for this compound

| Code | Hazard Statement | Classification | Source(s) |

|---|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | fishersci.comnih.gov |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) | thermofisher.comfishersci.com |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | canbipharm.comnih.gov |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | canbipharm.comnih.gov |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) | thermofisher.comfishersci.com |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | canbipharm.comnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| Carbon dioxide |

| Carbon monoxide |

| Erbium(III) oxide (Erbia) |

| Hydrazine |

| Hydrogen chloride |

| Hydrogen peroxide |

| Methyl violet |

| Nickel(II) oxide |

Environmental Safety Considerations

The environmental safety profile of this compound is not well-documented in standard regulatory and safety literature. Safety Data Sheets (SDS) for the compound and its salts often report that specific data on persistence, bioaccumulation, and soil mobility are unavailable. fishersci.com Some sources suggest the substance may cause long-lasting harmful effects to aquatic life, highlighting the need for a deeper understanding of its environmental behavior. bohrium.com Given the compound's classification as a toxic chemical, recent scientific research has focused on two key areas of environmental safety: its detection in environmental matrices and the development of advanced methods for its degradation. mdpi.comresearchgate.net

Detailed Research Findings

Research efforts have been directed towards creating sensitive methods for identifying this compound in various environmental samples. This focus indicates a concern about its potential release from industrial sources and subsequent environmental contamination. mdpi.comresearchgate.net One study highlights the development of an electrochemical sensor specifically designed for the selective detection of this compound. researchgate.net The successful analysis of the compound in real-world samples underscores the applicability of these technologies in environmental monitoring. researchgate.netnih.gov

Table 1: Analysis of this compound in Environmental Samples (This table is interactive. Click on the headers to sort the data.)

| Environmental Sample Source | Analytical Method | Detection Limit (LOD) | Reference |

|---|---|---|---|

| Industrial Effluent | Electrochemical Sensor (Er₂O₃@NiO-NC/Nafion/GCE) | 0.066 pM | mdpi.com |

| Various Environmental Sources | Electrochemical Sensor (Ag·NiMn₂O₄/Nafion/GCE) | 0.97 ± 0.05 pM | nih.gov |

| Buffer Medium | Electrochemical Sensor (CdO/CNT NCs/GCE) | 4.0 ± 0.2 pM | researchgate.net |

In parallel with detection, significant research has been conducted on the degradation of this compound, particularly through Advanced Oxidation Processes (AOPs). mdpi.com These methods aim to break down the compound into less harmful substances. One prominent study investigated the electrocatalytic degradation of this compound using a binary metal oxide (Er₂O₃@NiO) nanocomposite. mdpi.com The study quantified the degradation efficiency by measuring the change in Chemical Oxygen Demand (COD), which is the amount of oxygen required to chemically oxidize the organic matter in water. mdpi.compjoes.com

The results demonstrated a significant reduction in the COD of the this compound solution after the electrocatalytic treatment, indicating successful degradation. mdpi.com The proposed mechanism suggests that the process generates highly reactive hydroxyl radicals. These radicals attack the this compound molecule, leading to a chain of reactions that ultimately break it down into aliphatic carboxylic acids and, finally, carbon dioxide and water. mdpi.com

Table 2: Electrocatalytic Degradation of this compound (This table is interactive. Click on the headers to sort the data.)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Initial Chemical Oxygen Demand (COD) | 1291.0 | mg/L | mdpi.com |

| Final Chemical Oxygen Demand (COD) | 467.0 | mg/L | mdpi.com |

| COD Reduction | 63.8% | % | mdpi.com |

Theoretical and Computational Chemistry Studies

Molecular Modeling of Reaction Pathways

Molecular modeling is instrumental in elucidating the mechanisms of chemical reactions involving m-tolylhydrazine and its isomers. Computational simulations can map out potential energy surfaces, identify transition states, and determine the most likely pathways for product formation.

One significant area of study is the palladium-catalyzed C-N coupling reaction between aryl halides and hydrazine (B178648) to form aryl hydrazines, a class of compounds that includes this compound. dicp.ac.cn Mechanistic studies have revealed a complex process involving two potential catalyst resting states: an arylpalladium(II) hydroxide (B78521) and an arylpalladium(II) chloride. dicp.ac.cn These two species are part of interconnected catalytic cycles. Modeling of this system suggests two primary pathways:

Path A: The arylpalladium(II) chloride complex reacts with hydrazine and a base.

Path B: The arylpalladium(II) hydroxide complex, formed from the chloride complex, reacts directly with hydrazine. dicp.ac.cn

Kinetic modeling and simulation of the reaction of a p-tolyl palladium complex with hydrazine demonstrated that the aryl hydroxide species is catalytically competent and generates p-tolyl hydrazine. dicp.ac.cn

Another modeled reaction is the Fisher indole (B1671886) synthesis, where arylhydrazines are key starting materials. The reaction of this compound hydrochloride with phenylacetylene, mediated by polyphosphoric acid (PPA), proceeds through a proposed tandem hydroamination–cyclization pathway to yield 6-methyl-2-phenyl-1H-indole. mdpi.com

Furthermore, computational modeling has been applied to understand the C-3 sulfenylation of imidazo[1,2-a]pyridines using p-tolylhydrazine hydrochloride and elemental sulfur. rsc.org The proposed mechanism involves the iodine-mediated cleavage of the C-N bond in arylhydrazine, releasing nitrogen gas and generating an aryl radical, which then combines with sulfur to form a reactive arylthio radical. rsc.org This demonstrates how modeling helps to understand bond-breaking and bond-forming steps in complex organic transformations.

Structure-Activity Relationship (SAR) Studies for Derivatives